molecular formula C11H9N3O2 B8795062 Ethyl 7-cyanoimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 7-cyanoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B8795062
M. Wt: 215.21 g/mol
InChI Key: BSPDMFWRSUSDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09174981B2

Procedure details

To a mixture of ethyl 7-cyanoimidazo[1,2-a]pyridine-3-carboxylate (2.23 g, 10.4 mmol) in 100 mL of THF:EtOH:water (1:2:1) was added LiOH (0.248 g, 10.4 mmol). The reaction mixture was stirred at ambient temperature overnight. The reaction was concentrated and diluted with water, cooled in an ice bath and acidified to pH=3 with 1 M HCl producing a white precipitate. The precipitate was removed by vacuum filtration and dried under vacuum with a methanol azeotrope providing 1.62 g of the title compound as a white solid.
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
THF EtOH water
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.248 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]2[C:9]([C:12]([O:14]CC)=[O:13])=[CH:10][N:11]=[C:5]2[CH:4]=1)#[N:2].[Li+].[OH-]>C1COCC1.CCO.O>[C:1]([C:3]1[CH:8]=[CH:7][N:6]2[C:9]([C:12]([OH:14])=[O:13])=[CH:10][N:11]=[C:5]2[CH:4]=1)#[N:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2.23 g
Type
reactant
Smiles
C(#N)C1=CC=2N(C=C1)C(=CN2)C(=O)OCC
Name
THF EtOH water
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1.CCO.O
Step Two
Name
Quantity
0.248 g
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by vacuum filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum with a methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=CC=2N(C=C1)C(=CN2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.